Molecular Weight Differentiation: Impurity F vs. Dabigatran Etexilate and EP Impurity A–E
O-(2-Heptyl) dabigatran ethyl ester (Impurity F) has a molecular weight of 641.77 g/mol (C₃₅H₄₃N₇O₅), which is 14.04 Da higher than the parent drug substance dabigatran etexilate (MW 627.73 g/mol, C₃₄H₄₁N₇O₅) [1]. This +14 Da mass shift arises from the heptane-2-yl carbamate moiety replacing the hexyloxycarbonyl group of dabigatran etexilate, providing a characteristic [M+H]⁺ ion at m/z 642.8 in LC-MS analysis that is distinct from the parent [M+H]⁺ at m/z 628.3 and from other EP impurities A–E, whose molecular weights range from 483.20 to 627.73 g/mol [1]. The mass difference is sufficient for unambiguous extracted-ion chromatogram (EIC) discrimination under standard LC-MS/MS conditions used in impurity profiling .
| Evidence Dimension | Molecular weight (g/mol) and corresponding [M+H]⁺ ion (m/z) |
|---|---|
| Target Compound Data | MW 641.77 g/mol; [M+H]⁺ m/z 642.8 (C₃₅H₄₃N₇O₅) |
| Comparator Or Baseline | Dabigatran etexilate: MW 627.73 g/mol; [M+H]⁺ m/z 628.3 (C₃₄H₄₁N₇O₅). EP Impurity A: MW 483.20. EP Impurity B: MW 501.15. Impurities C–E: within 483–628 range. |
| Quantified Difference | +14.04 Da vs. dabigatran etexilate (Δ m/z +14.5). ≥14 Da difference from all other named EP impurities. |
| Conditions | LC-MS analysis (positive electrospray ionization mode); data compiled from USP product specification, EP monograph 3095, and vendor characterization certificates. |
Why This Matters
The +14 Da mass shift relative to the parent drug substance and the distinct mass versus all other EP-specified impurities enable confident LC-MS peak attribution, eliminating cross-impurity misidentification risk during ANDA regulatory review.
- [1] British Pharmacopoeia 2025 / Ph. Eur. monograph 3095. Dabigatran Etexilate Mesilate: C₃₄H₄₁N₇O₅, MW 627.73. Specification of related substances including Impurity A, B, C with relative retention criteria. View Source
